![molecular formula C13H12N4O5S2 B2810792 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034234-10-9](/img/structure/B2810792.png)

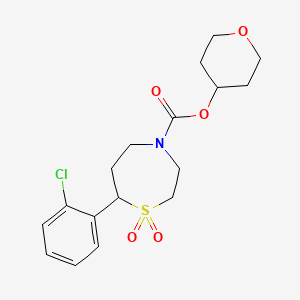

3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

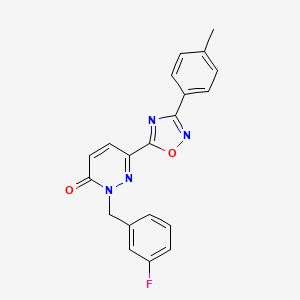

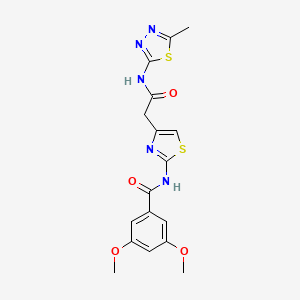

The synthesis of similar compounds has been reported in the literature . The process involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron donor–acceptor (D–A) system. Researchers have extensively explored BTZ-based compounds for photovoltaic applications and as fluorescent sensors. These molecules exhibit strong electron-accepting properties and have been employed for lipid droplet, mitochondria, and plasma membrane imaging .

Visible-Light Organophotocatalysis

Surprisingly, the potential of BTZ derivatives as visible-light organophotocatalysts has not received in-depth study until recently. A library of 26 D–A compounds based on the BTZ group was synthesized and characterized. By varying the donor groups while keeping the BTZ acceptor group constant, researchers systematically modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

Dual-Targeting AIE Photosensitizers

Another exciting application involves dual-targeting photosensitizers. For instance, a compound called ADB exhibits specific targeting of lysosomes and mitochondria, bright aggregation-induced emission (AIE) at 736 nm in the near-infrared range, high singlet oxygen (^1O₂) quantum yield (0.442), excellent biocompatibility, and photostability. ADB can also serve as a dual-photon imaging agent for observing live cells and tissue vascular networks .

Other Potential Fields

While the above applications are well-documented, ongoing research may uncover additional uses for this compound. Keep an eye out for emerging studies that explore its properties in diverse contexts.

properties

IUPAC Name |

3-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S2/c18-11-7-22-13(19)17(11)6-8-4-16(5-8)24(20,21)10-3-1-2-9-12(10)15-23-14-9/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRVSFLTOIZBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)